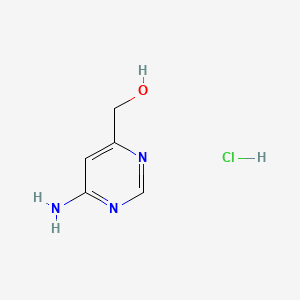
Sodium;chromium(3+);disulfate;dodecahydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;chromium(3+);disulfate;dodecahydrate, commonly known as Na3[Cr(SO4)2(H2O)12], is a complex compound that has gained significant attention in scientific research due to its unique properties. This compound is a type of chromium-based coordination complex that has been used in various applications, including as a catalyst, dye, and corrosion inhibitor. In
Aplicaciones Científicas De Investigación
Na3[Cr(SO4)2(H2O)12] has been widely used in scientific research due to its unique properties. One of its primary applications is as a catalyst in organic synthesis reactions. The compound has been shown to catalyze a variety of reactions, including oxidation, reduction, and coupling reactions. It has also been used as a dye in textile and paper industries due to its excellent lightfastness and color properties.
Mecanismo De Acción
The mechanism of action of Na3[Cr(SO4)2(H2O)12] is primarily related to its ability to act as a redox catalyst. The chromium(III) ion in the compound can undergo oxidation and reduction reactions, which can facilitate the transfer of electrons between reactants. This property makes Na3[Cr(SO4)2(H2O)12] an excellent catalyst for various organic reactions.
Biochemical and Physiological Effects
Despite its widespread use in scientific research, the biochemical and physiological effects of Na3[Cr(SO4)2(H2O)12] on living organisms are not well understood. However, studies have shown that exposure to high levels of chromium compounds can lead to adverse health effects, including respiratory problems, skin irritation, and cancer. Therefore, caution should be taken when handling and using Na3[Cr(SO4)2(H2O)12] in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Na3[Cr(SO4)2(H2O)12] in laboratory experiments is its ability to catalyze a wide range of organic reactions. It is also relatively inexpensive and readily available, making it an attractive option for researchers. However, the compound is highly toxic and can pose a significant risk to researchers if not handled properly. Therefore, it should only be used in a well-ventilated laboratory with proper safety equipment.
Direcciones Futuras
There are several future directions for research on Na3[Cr(SO4)2(H2O)12]. One area of interest is the development of new and improved synthesis methods that can increase the yield and purity of the compound. Another area of research is the investigation of the compound's potential as a corrosion inhibitor in various industries. Additionally, studies on the compound's toxicity and potential health effects can help improve safety measures in laboratory settings. Finally, the development of new applications for Na3[Cr(SO4)2(H2O)12] in fields such as medicine and energy storage can lead to exciting new discoveries.
Métodos De Síntesis
The synthesis of Na3[Cr(SO4)2(H2O)12] can be achieved through the reaction of chromium(III) sulfate hydrate with sodium sulfate and sodium hydroxide in aqueous solution. The reaction leads to the formation of a greenish-yellow precipitate, which is then filtered and dried to obtain the final product. The purity and quality of the compound can be improved by recrystallization and purification techniques.
Propiedades
IUPAC Name |
sodium;chromium(3+);disulfate;dodecahydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cr.Na.2H2O4S.12H2O/c;;2*1-5(2,3)4;;;;;;;;;;;;/h;;2*(H2,1,2,3,4);12*1H2/q+3;+1;;;;;;;;;;;;;;/p-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DODMODAXXARKSK-UHFFFAOYSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Na+].[Cr+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CrH24NaO20S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00724754 |
Source


|
| Record name | Chromium(3+) sodium sulfate--water (1/1/2/12) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00724754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
483.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17854-98-7 |
Source


|
| Record name | Chromium(3+) sodium sulfate--water (1/1/2/12) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00724754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

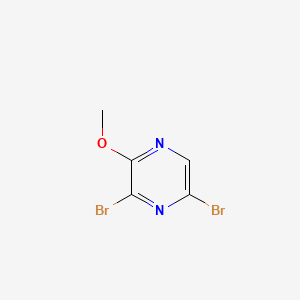

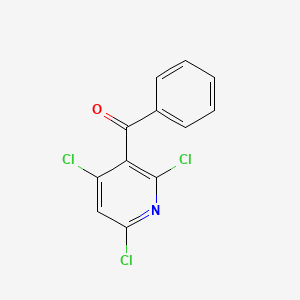
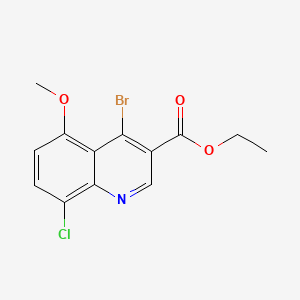

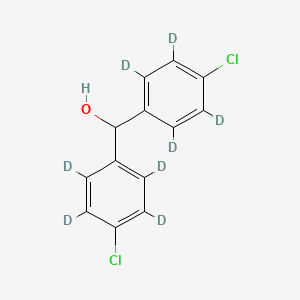
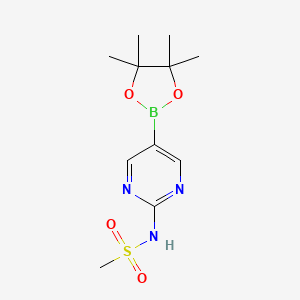
![7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B578776.png)

![Ethyl 7-chloroimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B578779.png)
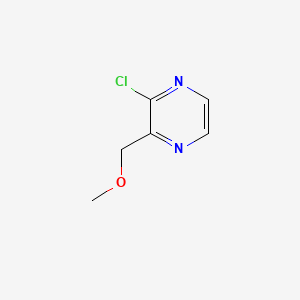

![1-Propyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B578784.png)
